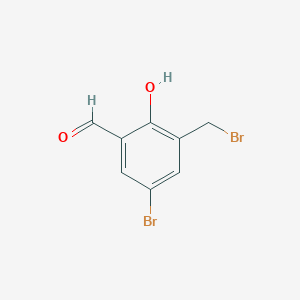
5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of salicylaldehyde, where the hydroxyl group is ortho to the formyl group, and it has additional bromine substituents at the 5 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromine atoms under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 5-amino-3-(bromomethyl)-2-hydroxybenzaldehyde.
Oxidation: 5-Bromo-3-(bromomethyl)-2-hydroxybenzoic acid.
Reduction: 5-Bromo-3-(bromomethyl)-2-hydroxybenzyl alcohol.
Scientific Research Applications
5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(bromomethyl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-Bromo-2-hydroxybenzaldehyde:
5-Bromo-3-methoxysalicylaldehyde: Contains a methoxy group instead of a bromomethyl group, leading to different chemical properties.
Properties
CAS No. |
873779-35-2 |
|---|---|
Molecular Formula |
C8H6Br2O2 |
Molecular Weight |
293.94 g/mol |
IUPAC Name |
5-bromo-3-(bromomethyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H6Br2O2/c9-3-5-1-7(10)2-6(4-11)8(5)12/h1-2,4,12H,3H2 |
InChI Key |
OWSJYFRWCDVPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)O)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


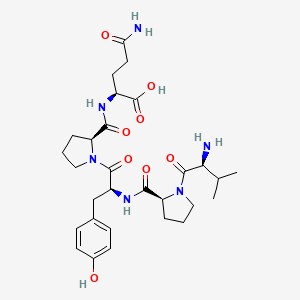
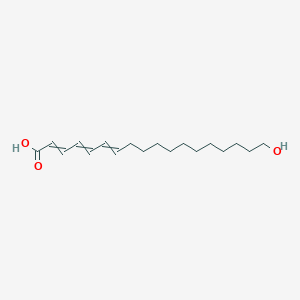
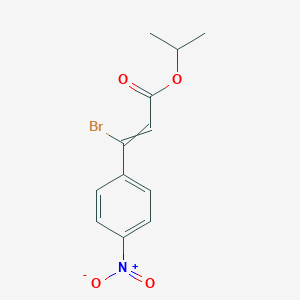
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
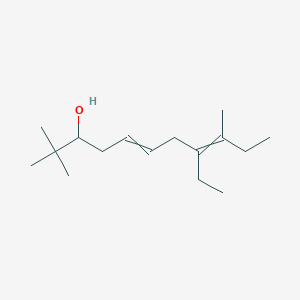
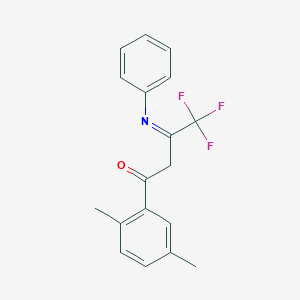
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)

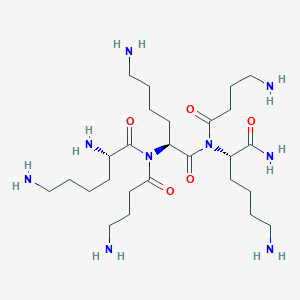
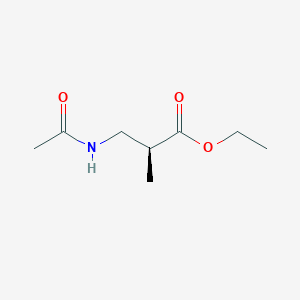

![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
